molecular formula C18H20N2O5 B4511979 4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one

4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one

Cat. No.: B4511979
M. Wt: 344.4 g/mol
InChI Key: SAGTZTYUSPKCIB-UHFFFAOYSA-N
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Description

4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a piperazin-2-one moiety linked to a chromen-2-one structure, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one typically involves multiple steps:

    Starting Materials: The synthesis begins with 3,4,7-trimethyl-2-oxo-2H-chromen-5-ol and piperazin-2-one.

    Reaction Conditions: The chromen-5-ol is first converted to its acetic acid derivative using acetic anhydride in the presence of a catalyst such as pyridine. This intermediate is then reacted with piperazin-2-one under basic conditions to form the final product.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.

Chemical Reactions Analysis

4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent side reactions.

    Major Products: The major products formed depend on the specific reaction conditions but can include alcohols, carboxylic acids, and substituted piperazin-2-one derivatives.

Scientific Research Applications

4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one involves several molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It modulates pathways related to reactive oxygen species (ROS) production and inhibition of pro-inflammatory cytokines.

    Effects: These interactions result in reduced oxidative damage and inflammation, contributing to its therapeutic potential.

Comparison with Similar Compounds

4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one can be compared with other coumarin derivatives:

    Similar Compounds: Examples include 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl acetic acid and 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid.

    Uniqueness: The presence of the piperazin-2-one moiety distinguishes it from other coumarins, providing unique chemical reactivity and biological activity.

Properties

IUPAC Name

4-[2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-10-6-13(17-11(2)12(3)18(23)25-14(17)7-10)24-9-16(22)20-5-4-19-15(21)8-20/h6-7H,4-5,8-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGTZTYUSPKCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)N3CCNC(=O)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one
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4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one
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4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one
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4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one

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